molecular formula C7H5BrN2 B152548 3-bromo-1H-pyrrolo[2,3-c]pyridine CAS No. 67058-76-8

3-bromo-1H-pyrrolo[2,3-c]pyridine

Cat. No. B152548
CAS RN: 67058-76-8
M. Wt: 197.03 g/mol
InChI Key: DAGAQTLMZAEUKX-UHFFFAOYSA-N
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Description

“3-bromo-1H-pyrrolo[2,3-c]pyridine” is a heterocyclic compound . It is a fused six-membered pyridine and five-membered pyrrole rings form the essentially planar aza-indole skeleton .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been achieved via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .


Molecular Structure Analysis

The molecular formula of “3-bromo-1H-pyrrolo[2,3-c]pyridine” is C7H5BrN2 . The InChI code is 1S/C7H5BrN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H and the InChIKey is DAGAQTLMZAEUKX-UHFFFAOYSA-N . The Canonical SMILES is C1=CN=CC2=C1C(=CN2)Br .


Chemical Reactions Analysis

The compound has been used as a starting material in a recent synthesis of azaserotonin . It has also been used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Physical And Chemical Properties Analysis

The molecular weight of “3-bromo-1H-pyrrolo[2,3-c]pyridine” is 197.03 g/mol . The XLogP3-AA is 1.7 . It has 1 hydrogen bond donor count and 1 hydrogen bond acceptor count . The rotatable bond count is 0 . The exact mass and monoisotopic mass are 195.96361 g/mol . The topological polar surface area is 28.7 Ų . The heavy atom count is 10 .

Scientific Research Applications

Medicinal Chemistry: FGFR Inhibitors

3-bromo-1H-pyrrolo[2,3-c]pyridine: derivatives have been studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors . These receptors play a crucial role in various types of tumors, and targeting them is a promising strategy for cancer therapy. Derivatives of this compound have shown potent activities against FGFR1, 2, and 3, making them significant in the development of new cancer treatments.

Organic Synthesis: Building Blocks

In organic synthesis, 3-bromo-1H-pyrrolo[2,3-c]pyridine serves as a versatile building block for constructing complex molecular structures . Its reactivity allows for various substitutions and transformations, enabling the synthesis of a wide range of heterocyclic compounds with potential biological activities.

Drug Discovery: Type II CDK8 Inhibitors

This compound has been utilized in the discovery of novel Type II CDK8 inhibitors, which are important in the treatment of colorectal cancer . The structural features of 3-bromo-1H-pyrrolo[2,3-c]pyridine make it suitable for binding to the ATP-binding site of CDK8, inhibiting its activity.

Analytical Chemistry: Chromatographic Studies

The compound’s distinct spectral properties can be advantageous in chromatographic studies, serving as a standard or reference compound in the qualitative and quantitative analysis of complex mixtures .

Biochemistry Research: Enzyme Inhibition

In biochemistry research, 3-bromo-1H-pyrrolo[2,3-c]pyridine and its derivatives are explored for their ability to inhibit enzymes that are key to disease pathways . This can lead to the development of new biochemical tools and therapeutic agents.

Mechanism of Action

The compound could target CDK8 to indirectly inhibit β-catenin activity, which caused downregulation of the WNT/β-catenin signal and inducing cell cycle arrest in G2/M and S phases .

Safety and Hazards

The compound has hazard statements H302 - H315 - H318 - H335 . Precautionary statements include P261 - P280 - P305 + P351 + P338 .

Future Directions

The compound has been used as a starting material in a recent synthesis of azaserotonin . It has also been used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . These findings suggest that “3-bromo-1H-pyrrolo[2,3-c]pyridine” could be further explored for its potential applications in medicinal chemistry and drug development.

properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGAQTLMZAEUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496997
Record name 3-Bromo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1H-pyrrolo[2,3-c]pyridine

CAS RN

67058-76-8
Record name 3-Bromo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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